molecular formula C₁₄H₈Cl₂F₃NO₂ B1147096 Chloro Efavirenz CAS No. 1322625-98-8

Chloro Efavirenz

Cat. No.: B1147096
CAS No.: 1322625-98-8
M. Wt: 350.12
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro Efavirenz is a complex organic compound with a unique structure that includes chloro, cyclopropyl, ethynyl, and trifluoromethyl groups

Biochemical Analysis

Biochemical Properties

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to influence its interaction with enzymes involved in oxidative stress responses . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby affecting the overall biochemical pathways in which they are involved.

Cellular Effects

The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways related to cell proliferation and apoptosis . This modulation can lead to changes in gene expression patterns, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction . For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage threshold is crucial for its potential therapeutic applications.

Metabolic Pathways

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s presence can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis. Detailed studies on its metabolic pathways can provide insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro Efavirenz involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of cyclopropylmethyl ketone with methylene chloride and aluminum chloride to form 2-chloro-1-(1-chlorocyclopropyl)ethanone . This intermediate is then subjected to further reactions to introduce the ethynyl and trifluoromethyl groups, followed by cyclization to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Chloro Efavirenz undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Chloro Efavirenz is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in coatings, polymers, and other high-performance materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro Efavirenz is unique due to its combination of chloro, cyclopropyl, ethynyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-6-chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO2/c15-8-1-2-11-9(6-8)13(14(17,18)19,22-12(21)20-11)4-3-7-5-10(7)16/h1-2,6-7,10H,5H2,(H,20,21)/t7?,10?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVZKIFRATURHW-LIVBHKQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1Cl)C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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